(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione
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Overview
Description
- (5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is a chemical compound with the following properties:
- CAS No.: 391890-82-7
- Molecular Formula: C22H21ClN2OS
- Molecular Weight: 396.93 g/mol
- It is not intended for human or veterinary use and is meant for research purposes only12.
Synthesis Analysis
- Unfortunately, I do not have specific information on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The molecular formula suggests that it contains chlorine, sulfur, nitrogen, and oxygen atoms. The specific arrangement of these atoms in the molecule determines its structure.
Chemical Reactions Analysis
- Without specific data, it’s challenging to provide detailed chemical reactions. However, understanding its functional groups and reactivity can guide further investigations.
Physical And Chemical Properties Analysis
- Physical Properties : These would include aspects like solubility, melting point, and appearance.
- Chemical Properties : Reactivity, stability, and potential interactions with other compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds with structures similar to "(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione" have been extensively studied for their synthetic pathways and chemical properties. For example, Yin et al. (2008) discuss a facile approach for synthesizing furan derivatives through a domino process involving Paal-Knorr furan synthesis, highlighting the versatility of furan compounds in chemical synthesis (Yin, Wang, Chen, Gao, Wu, & Pan, 2008). This research underscores the potential for creating diverse compounds with varied functionalities, which could be pertinent to derivatives like "(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione".
Applications in Medicinal Chemistry
Several studies have explored the use of furan and piperazine derivatives in the development of therapeutic agents. For instance, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine exhibit antidepressant and antianxiety activities, indicating the potential of furan and piperazine-based compounds in neuropsychiatric disorder treatments (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017). This insight suggests that compounds like "(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione" could hold promise in exploring new treatments for mental health conditions.
Anticancer and Antitubercular Activity
The potential anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives against mouse tumor models have been documented, indicating that furan-containing compounds can significantly reduce tumor volume and inhibit angiogenesis (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010). Additionally, Bhoot et al. (2011) highlighted the antitubercular activity of furan-2-yl derivatives, suggesting their utility in combating tuberculosis (Bhoot, Khunt, & Parekh, 2011). These findings indicate the potential of compounds like "(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione" in the development of novel anticancer and antitubercular therapies.
Safety And Hazards
- As a research compound, safety information would be crucial. Consult relevant safety data sheets and literature to assess potential hazards.
Future Directions
- Research avenues could include:
- Investigating its biological activity.
- Exploring modifications for improved properties.
- Assessing its potential applications in various fields.
Remember that this analysis is based on available information, and further research would be necessary to provide a more comprehensive understanding of this compound. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟
properties
IUPAC Name |
[5-(3-chlorophenyl)furan-2-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-16-5-2-3-8-19(16)24-11-13-25(14-12-24)22(27)21-10-9-20(26-21)17-6-4-7-18(23)15-17/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUXXURKBVGZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione |
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